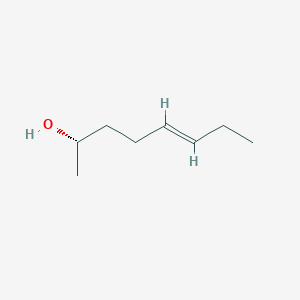

(2S)-oct-5-en-2-ol

CAS No.:

Cat. No.: VC18227319

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O |

|---|---|

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | (E,2S)-oct-5-en-2-ol |

| Standard InChI | InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1 |

| Standard InChI Key | LZHHQGKEJNRBAZ-ZJELKQJVSA-N |

| Isomeric SMILES | CC/C=C/CC[C@H](C)O |

| Canonical SMILES | CCC=CCCC(C)O |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

(2S)-Oct-5-en-2-ol (C₈H₁₆O) features a linear carbon chain with two functional groups:

-

Hydroxyl group (-OH): Positioned at the second carbon, contributing to polarity and hydrogen-bonding capacity.

-

Double bond (C=C): Located between carbons 5 and 6, introducing rigidity and influencing reactivity.

The compound’s stereocenter at C2 defines its (S)-configuration, which impacts its interaction with chiral environments, such as enzyme active sites .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | (2S)-Oct-5-en-2-ol |

| CAS Number | 4798-61-2 (racemic mixture) |

| Boiling Point | ~195–200°C (estimated) |

Synthesis and Stereoselective Production

Reduction of α,β-Unsaturated Ketones

A primary route to (2S)-oct-5-en-2-ol involves the stereoselective reduction of (E)-oct-5-en-2-one. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions selectively reduces the ketone to the alcohol while preserving the double bond .

Example Protocol

-

Substrate: (E)-Oct-5-en-2-one (10.0 g, 79.2 mmol) in THF.

-

Reducing Agent: LiAlH₄ (1.8 g, 47.4 mmol) at 5–20°C.

-

Workup: Quenching with NaOH and water, followed by filtration and solvent removal.

-

Yield: ~90% (racemic), requiring chiral resolution for enantiopure (2S)-form .

Asymmetric Catalysis

Enantioselective synthesis employs chiral catalysts, such as Corey-Bakshi-Shibata (CBS) reagents or Noyori-type complexes, to directly yield the (S)-enantiomer. For instance:

-

Catalyst: (R)-BINAP-RuCl₂ for transfer hydrogenation.

-

Conditions: Isopropanol, 25°C, 12 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.35–5.28 (m, 2H, H5 and H6).

-

δ 3.65 (qd, J = 6.2 Hz, 1H, H2-OH).

-

δ 1.45–1.20 (m, 10H, remaining CH₂ groups).

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

Table 2: Comparative Spectroscopic Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 5.35–5.28 (m) | Olefinic protons |

| IR | 1650 cm⁻¹ | C=C vibration |

Reactivity and Functionalization

Oxidation Reactions

The hydroxyl group undergoes oxidation to form oct-5-en-2-one using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO).

Electrophilic Additions

The double bond participates in:

-

Hydrohalogenation: HCl yields 2-chloro-oct-5-en-2-ol.

Applications in Industry and Research

Fragrance and Flavor Chemistry

(2S)-Oct-5-en-2-ol contributes green, earthy notes to perfumes and is a precursor to macrocyclic musks. Its enantiopurity enhances odor intensity compared to racemic mixtures .

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

-

Antiviral agents: Analogues of oseltamivir.

-

Anti-inflammatory drugs: Steroid derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume